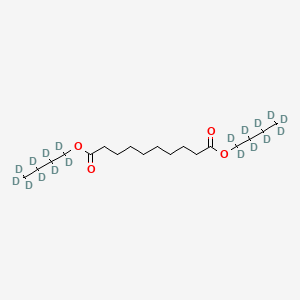

Di(n-butyl-d9) 1,10-Decanedioate

Description

Contextualization of Diester Chemistry in Analytical and Materials Science

Diesters, organic compounds containing two ester functional groups, are a class of molecules with broad industrial and research relevance. lgcstandards.com They are fundamental components in the synthesis of polymers, acting as building blocks for complex cyclic and polycyclic structures. lgcstandards.com In materials science, long-chain diesters, such as the non-labeled counterpart of the subject compound, Dibutyl Sebacate (B1225510), are widely used as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC). core.ac.uk Their physical properties, including low volatility and high stability, also make them suitable for use as lubricants and hydraulic fluids. researchgate.net

From an analytical perspective, the presence and migration of these diester plasticizers from packaging materials into foodstuffs and the environment are of significant interest and regulatory concern. core.ac.uknih.gov This necessitates the development of highly accurate and sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify their levels in various matrices. core.ac.ukresearchgate.net

Rationale for the Specific Synthesis and Application of Di(n-butyl-d9) 1,10-Decanedioate

The synthesis and application of Di(n-butyl-d9) 1,10-Decanedioate are driven by the need for a high-fidelity internal standard for the quantitative analysis of its non-labeled analog, Dibutyl Sebacate (DBS), and other related plasticizers. cymitquimica.comnih.gov DBS is a widely used plasticizer, and its monitoring in food, environmental samples, and consumer products is crucial. core.ac.ukxml-journal.net

The rationale for using Di(n-butyl-d9) 1,10-Decanedioate as an internal standard is multifaceted:

Chemical Equivalence: Being the deuterated analog, it exhibits nearly identical chemical and physical properties to DBS. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any sample loss or matrix effects.

Mass Distinction: The incorporation of 18 deuterium (B1214612) atoms (nine in each butyl group) results in a significant mass difference between the labeled standard and the unlabeled analyte. This allows for clear separation of their respective signals in a mass spectrometer, preventing cross-interference and ensuring accurate quantification.

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard is widely recognized to enhance the accuracy and precision of quantitative analytical methods, particularly in complex matrices where ion suppression or enhancement can be a significant issue. nih.gov

The synthesis of Di(n-butyl-d9) 1,10-Decanedioate would logically proceed via the esterification of 1,10-Decanedioic acid (sebacic acid) with n-butanol-d9. This targeted synthesis ensures that the deuterium labels are placed on the butyl chains, which are stable and not prone to exchange with protons from the solvent or matrix. researchgate.net

Scope and Objectives of the Comprehensive Research Outline on Di(n-butyl-d9) 1,10-Decanedioate

This article aims to provide a detailed and scientifically grounded overview of Di(n-butyl-d9) 1,10-Decanedioate. The primary objectives are to:

Present the known chemical and physical properties of the compound.

Discuss the logical synthetic pathways for its preparation based on established organic chemistry principles for deuterated long-chain esters. nih.goveuropa.eunih.gov

Elucidate its principal application as an internal standard in mass spectrometric analysis.

Highlight its importance in the accurate quantification of plasticizers in various research and monitoring contexts.

By focusing solely on these core aspects, this article will serve as a comprehensive resource for researchers and scientists interested in the application of stable isotope labeling in analytical chemistry and materials science.

Chemical Compound Data

Below are interactive tables detailing the properties of the compounds discussed in this article.

Table 1: Di(n-butyl-d9) 1,10-Decanedioate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈D₁₈H₁₆O₄ | cymitquimica.comadvatechgroup.com |

| Molecular Weight | 332.58 g/mol | cdnisotopes.com |

| Isotopic Enrichment | 99 atom % D | cymitquimica.comcdnisotopes.com |

| Synonyms | Di-n-butyl Sebacate-d18 | cdnisotopes.com |

| Functional Groups | Esters & Lactones | cdnisotopes.com |

| Physical State | Not specified, likely a liquid or low-melting solid at room temperature |

| Storage Conditions | Room temperature | cdnisotopes.com |

Table 2: Dibutyl Sebacate (unlabeled)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₄O₄ | nih.gov |

| Molecular Weight | 314.46 g/mol | nih.gov |

| CAS Number | 109-43-3 | nih.gov |

| IUPAC Name | dibutyl decanedioate | nih.gov |

| Synonyms | Dibutyl decanedioate, Butyl sebacate | nih.gov |

| Physical State | Liquid | |

| Boiling Point | 344-345 °C |

| Melting Point | -19 °C | |

Properties

Molecular Formula |

C18H34O4 |

|---|---|

Molecular Weight |

332.6 g/mol |

IUPAC Name |

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) decanedioate |

InChI |

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,15D2,16D2 |

InChI Key |

PYGXAGIECVVIOZ-QOUIYNNGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCOC(=O)CCCCCCCCC(=O)OCCCC |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization for Isotopic Confirmation and Purity Assessment of Di N Butyl D9 1,10 Decanedioate

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique in the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity for determining molecular weight, isotopic enrichment, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Abundance Verification

High-resolution mass spectrometry is indispensable for the unambiguous confirmation of the elemental composition of Di(n-butyl-d9) 1,10-decanedioate. By providing exact mass measurements with high accuracy (typically within 5 ppm), HRMS can differentiate the deuterated compound from its unlabeled counterpart and other potential isobaric interferences.

Research Findings: The theoretical exact mass of the [M+H]⁺ ion of Di(n-butyl-d9) 1,10-decanedioate (C₁₈H₁₆D₁₈O₄) is calculated to be 333.3659 Da. Experimental analysis of a synthesized batch using an Orbitrap or FT-ICR mass spectrometer would be expected to yield a measured mass that closely aligns with this theoretical value, thereby confirming the elemental formula and the incorporation of 18 deuterium (B1214612) atoms. The high resolving power of these instruments also allows for the clear separation of the isotopic peaks, enabling the verification of the isotopic abundance pattern, which will differ significantly from the natural isotopic distribution of the unlabeled compound.

Table 1: Theoretical vs. Expected Experimental HRMS Data for Di(n-butyl-d9) 1,10-Decanedioate

| Ion | Theoretical m/z | Expected Experimental m/z (within 5 ppm) | Mass Accuracy (ppm) |

|---|---|---|---|

| [C₁₈H₁₆D₁₈O₄+H]⁺ | 333.3659 | 333.3652 | -2.1 |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Enrichment Measurement

While HRMS confirms the presence of the deuterated species, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic enrichment (atom % D). This technique involves the complete combustion of the sample into gases (e.g., H₂ and CO₂), which are then introduced into a dedicated mass spectrometer to measure the ratio of heavy to light isotopes with very high precision.

Research Findings: For Di(n-butyl-d9) 1,10-decanedioate, IRMS analysis would provide a definitive value for the deuterium enrichment. Commercial suppliers of this compound often specify a minimum isotopic enrichment of 98-99 atom % D. nih.gov IRMS is crucial for validating this specification, ensuring the compound's suitability as an internal standard where a high and known level of deuteration is critical for accurate quantification. The technique can detect even minor variations in isotopic content, which is essential for lot-to-lot consistency.

Tandem Mass Spectrometry (MS/MS or MSn) for Deuterium Localization and Fragmentation Pathway Elucidation

Tandem mass spectrometry is a powerful tool for structural elucidation. By isolating a precursor ion and subjecting it to collision-induced dissociation (CID), one can generate a fragmentation spectrum that provides information about the molecule's connectivity and, in this case, the location of the deuterium labels.

Research Findings: The MS/MS analysis of the [M+H]⁺ ion of Di(n-butyl-d9) 1,10-decanedioate would be expected to show characteristic fragmentation patterns for esters. A key fragmentation pathway involves the neutral loss of a deuterated butene molecule (C₄D₈) and a deuterated butanol molecule (C₄D₉OH). The masses of the resulting fragment ions would confirm that the deuterium atoms are located on the butyl groups. For example, the loss of a deuterated butanol (mass = 83.17 Da) from the protonated molecule (m/z 333.37) would result in a fragment ion at m/z 250.20. The presence of specific fragment ions containing deuterium provides unequivocal evidence of the labeling positions.

Table 2: Predicted MS/MS Fragmentation of Di(n-butyl-d9) 1,10-Decanedioate ([C₁₈H₁₆D₁₈O₄+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |

|---|---|---|---|

| 333.37 | 250.20 | C₄D₉OH | Loss of deuterated butanol |

| 333.37 | 277.26 | C₄D₈ | Loss of deuterated butene |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Analysis

GC-MS is a robust technique for assessing the chemical purity of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.

Research Findings: A GC-MS analysis of Di(n-butyl-d9) 1,10-decanedioate would be used to determine its chemical purity. A high-purity sample should exhibit a single major peak in the total ion chromatogram (TIC). The mass spectrum of this peak would correspond to the deuterated compound. This analysis is also sensitive to the presence of any residual starting materials, by-products from the synthesis, or isomeric impurities. For instance, the presence of any unlabeled di(n-butyl) sebacate (B1225510) (molecular weight 314.46) would be readily detected as a separate, earlier-eluting peak with a distinct mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurity Profiling

For non-volatile or thermally labile impurities that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Research Findings: LC-MS analysis of Di(n-butyl-d9) 1,10-decanedioate can be employed to detect and identify potential non-volatile impurities such as oligomeric species or degradation products that may have formed during synthesis or storage. The use of a high-resolution mass spectrometer as the detector in an LC-MS system allows for the confident identification of these minor components based on their accurate mass and fragmentation patterns. This ensures a comprehensive purity profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Quantitative Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule, including the position and quantitation of isotopes like deuterium.

Research Findings: ¹H NMR spectroscopy of Di(n-butyl-d9) 1,10-decanedioate is expected to show the complete absence of signals corresponding to the n-butyl groups, which would be present in the spectrum of the unlabeled compound (typically around 4.05 ppm (t), 1.63 ppm (m), 1.40 ppm (m), and 0.93 ppm (t)). The only proton signals observed would be those from the decanedioate backbone (approximately 2.28 ppm (t) and 1.62-1.29 ppm (m)). This confirms the specific location of the deuterium labels on the butyl chains.

²H (Deuterium) NMR spectroscopy provides direct evidence of the deuterium incorporation at specific sites. The spectrum would show signals corresponding to the different chemical environments of the deuterium atoms within the butyl groups. The integration of these signals can be used to determine the relative amount of deuterium at each position, confirming the uniformity of the labeling.

Table 3: Comparison of Expected ¹H NMR Chemical Shifts for Di(n-butyl) 1,10-Decanedioate and Di(n-butyl-d9) 1,10-Decanedioate (in CDCl₃)

| Assignment | Di(n-butyl) 1,10-Decanedioate (δ, ppm) | Di(n-butyl-d9) 1,10-Decanedioate (δ, ppm) |

|---|---|---|

| -O-CH ₂-CH₂-CH₂-CH₃ | ~4.05 (t) | Absent |

| -O-CH₂-CH ₂-CH₂-CH₃ | ~1.63 (m) | Absent |

| -O-CH₂-CH₂-CH ₂-CH₃ | ~1.40 (m) | Absent |

| -O-CH₂-CH₂-CH₂-CH ₃ | ~0.93 (t) | Absent |

| -COO-CH ₂-(CH₂)₆-CH₂-COO- | ~2.28 (t) | ~2.28 (t) |

| -COO-CH₂-CH ₂-(CH₂)₄-CH ₂-CH₂-COO- | ~1.62 (m) | ~1.62 (m) |

Deuterium NMR (²H NMR) for Direct Observation of Deuterium Atoms within Di(n-butyl-d9) 1,10-Decanedioate

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) spectroscopy is a powerful and direct method for the characterization of deuterated compounds. illinois.edublogspot.com For Di(n-butyl-d9) 1,10-Decanedioate, this technique provides unequivocal evidence of deuterium incorporation at the intended positions within the n-butyl chains.

The ²H NMR spectrum is anticipated to display distinct resonances corresponding to the different deuterated methylene (B1212753) (-CD₂-) and methyl (-CD₃) groups of the butyl esters. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR for the same functional groups. illinois.edu Therefore, one would expect to observe signals in regions analogous to the protonated n-butyl group.

A key aspect of ²H NMR is the ability to quantify the degree of deuteration at specific sites, although this can be challenging due to the quadrupolar nature of the deuterium nucleus, which can lead to broader lines and lower resolution compared to ¹H NMR. The integration of the signals in the ²H NMR spectrum can, in principle, be used to determine the relative abundance of deuterium at each position.

Expected ²H NMR Data for Di(n-butyl-d9) 1,10-Decanedioate:

| Position in Butyl Chain | Expected Chemical Shift (ppm) | Multiplicity |

| -O-CD₂- | ~4.05 | Triplet (due to ²JD,D coupling) |

| -O-CD₂-CD₂ - | ~1.60 | Multiplet |

| -O-CD₂-CD₂-CD₂ - | ~1.38 | Multiplet |

| -CD₃ | ~0.92 | Triplet (due to ³JD,D coupling) |

Note: Chemical shifts are estimated based on the ¹H NMR data of the unlabeled analog, Dibutyl sebacate. Actual values may vary slightly.

Proton NMR (¹H NMR) for Residual Proton Signal Analysis and Integration

While the primary focus of analysis for a deuterated compound is often the deuterium itself, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy plays a crucial role in assessing the isotopic purity. researchgate.net In the ¹H NMR spectrum of Di(n-butyl-d9) 1,10-Decanedioate, the signals corresponding to the deuterated n-butyl groups should be significantly diminished in intensity. However, due to incomplete deuteration (typically isotopic purity is high, e.g., 98-99%), small residual signals from the corresponding protons will be present. researchgate.net

The integration of these residual proton signals relative to the non-deuterated portion of the molecule (the decanedioate backbone) allows for a quantitative determination of the isotopic enrichment. For instance, the ratio of the integral of a residual butyl proton signal to the integral of a methylene proton signal in the sebacate chain provides a direct measure of the extent of deuteration.

The ¹H NMR spectrum will be dominated by the signals from the decanedioate moiety.

Expected ¹H NMR Data for Di(n-butyl-d9) 1,10-Decanedioate:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration (relative) |

| -COO-CH₂-CH₂ - | ~2.28 | Triplet | 4H |

| -COO-CH₂-CH₂-CH₂ - | ~1.63 | Quintet | 4H |

| -CH₂-(CH₂ )₄-CH₂- | ~1.30 | Multiplet | 8H |

| Residual -O-CH D- | ~4.05 | Multiplet | Very low |

| Residual -CH D-CH₃ | ~0.92 | Multiplet | Very low |

Note: Chemical shifts are based on data for Dibutyl sebacate. The multiplicity of residual proton signals will be complex due to coupling with deuterium.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation and Isotopic Effects

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in confirming the carbon framework of the molecule. For Di(n-butyl-d9) 1,10-Decanedioate, the ¹³C NMR spectrum will verify the presence of the ten carbons of the decanedioate chain and the four carbons of each butyl group.

A significant feature in the ¹³C NMR spectrum of a deuterated compound is the observation of isotopic effects. The replacement of a proton with a deuterium atom causes a small upfield shift (to lower ppm values) in the chemical shift of the directly attached carbon and, to a lesser extent, on carbons further away. nih.govrsc.orgresearchgate.net This is known as the deuterium isotope effect on ¹³C chemical shifts.

Furthermore, the signals for the deuterated carbons will exhibit splitting due to one-bond carbon-deuterium coupling (¹JC,D). A -CD₂- group will appear as a quintet (1:2:3:2:1 pattern), and a -CD₃ group will appear as a septet (1:3:6:7:6:3:1 pattern). blogspot.com These characteristic splitting patterns provide definitive evidence of deuteration at those carbon positions.

Expected ¹³C NMR Data for Di(n-butyl-d9) 1,10-Decanedioate:

| Carbon | Expected Chemical Shift (ppm) - Unlabeled | Expected Isotopic Shift (ppm) | Expected Multiplicity |

| C =O | ~173.8 | Small upfield shift | Singlet |

| -O-C D₂- | ~64.1 | Upfield shift | Quintet |

| -O-CD₂-C D₂- | ~30.8 | Upfield shift | Quintet |

| -O-CD₂-CD₂-C D₂- | ~19.2 | Upfield shift | Quintet |

| -C D₃ | ~13.7 | Upfield shift | Septet |

| -COO-C H₂- | ~34.4 | No significant shift | Triplet (from ¹H coupling) |

| -COO-CH₂-C H₂- | ~25.0 | No significant shift | Triplet (from ¹H coupling) |

| -CH₂-C H₂- (central) | ~29.1 | No significant shift | Triplet (from ¹H coupling) |

Note: Unlabeled chemical shifts are from data for Dibutyl sebacate. nih.gov Isotopic shifts are generally small, on the order of 0.1-0.3 ppm per deuterium for the directly attached carbon. nih.gov

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Integrity Assessment

To unequivocally confirm the molecular structure and the connectivity of all atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edu In the case of Di(n-butyl-d9) 1,10-Decanedioate, a COSY spectrum would primarily show correlations between the protons of the decanedioate backbone, confirming their sequence. For example, the protons at ~2.28 ppm would show a cross-peak with the protons at ~1.63 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates protons directly to the carbons to which they are attached. sdsu.edupressbooks.pub An HSQC spectrum of Di(n-butyl-d9) 1,10-Decanedioate would show cross-peaks between the proton signals of the decanedioate chain and their corresponding carbon signals. This is a powerful tool for assigning the ¹H and ¹³C signals of the non-deuterated part of the molecule. The absence of strong correlations for the deuterated butyl chain carbons further confirms the high level of isotopic labeling.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of C-D Bonds

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule and is particularly useful for identifying the presence of specific functional groups and bonds.

In the analysis of Di(n-butyl-d9) 1,10-Decanedioate, the most significant feature is the appearance of carbon-deuterium (C-D) stretching vibrations. Due to the heavier mass of deuterium compared to protium, the C-D stretching frequency is significantly lower than that of the corresponding C-H stretch. Generally, C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region. The corresponding C-D stretching vibrations are expected to appear in the 2000-2300 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com The observation of strong absorption bands in this region of the IR and Raman spectra is a clear indication of successful deuteration.

The IR spectrum of the unlabeled Dibutyl sebacate shows a strong carbonyl (C=O) stretch around 1735 cm⁻¹, and this is expected to be present in the deuterated analog as well, though it may be slightly shifted due to the electronic effects of deuteration. cdnsciencepub.comnist.govchemicalbook.com The C-O stretching vibrations and the various bending and rocking modes of the hydrocarbon chains will also contribute to the fingerprint region of the spectra.

Expected Vibrational Frequencies for Di(n-butyl-d9) 1,10-Decanedioate:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-D Stretch | 2000 - 2300 | IR & Raman |

| C=O Stretch | ~1735 | IR (strong) |

| C-H Stretch (sebacate) | 2850 - 2960 | IR & Raman |

| C-O Stretch | 1100 - 1300 | IR |

Advanced Chromatographic Methods for Purification Verification and Impurity Profiling

Chromatographic techniques are essential for the separation and purification of the target compound from any starting materials, by-products, or other impurities.

Preparative Gas Chromatography (Prep-GC) for High-Purity Isolate Generation

Preparative Gas Chromatography (Prep-GC) is a powerful technique for the isolation of highly pure volatile and semi-volatile compounds. researchgate.net Given that Di(n-butyl-d9) 1,10-Decanedioate is an ester with a moderate molecular weight, Prep-GC is a suitable method for its final purification. glsciences.com

The principle of Prep-GC involves injecting a larger quantity of the sample onto a high-capacity GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they are detected, and fractions corresponding to the desired compound are collected in traps.

For Di(n-butyl-d9) 1,10-Decanedioate, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be employed. The temperature program would be optimized to achieve good separation between the target compound and any closely related impurities, such as partially deuterated species or isomers. The purity of the collected fractions can then be re-analyzed by analytical GC-MS to confirm that the desired level of purity has been achieved.

Supercritical Fluid Chromatography (SFC) for Challenging Separations of Related Analogs

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.comchromatographyonline.com SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency, fast separations, and reduced solvent consumption, making it an environmentally friendly "green" technique. selvita.com It is particularly well-suited for the analysis and purification of non-polar compounds and for the separation of structurally similar molecules, including isotopic analogs. libretexts.orgresearchgate.net

The separation of deuterated and non-deuterated analogs can be challenging due to their identical chemical properties and very similar physical properties. However, subtle differences in intermolecular interactions can be exploited by chromatographic techniques. In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "isotope effect" in chromatography. nih.gov

SFC offers several advantages for the separation of such challenging analogs. The low viscosity and high diffusivity of supercritical CO2 lead to faster mass transfer and higher chromatographic efficiency, which can enhance the resolution between closely eluting peaks. nih.gov Furthermore, the ability to fine-tune the solvent strength of the mobile phase by changing the pressure, temperature, and the concentration of a co-solvent (modifier) provides a high degree of control over the separation. researchgate.net

For the separation of Di(n-butyl-d9) 1,10-decanedioate from its non-deuterated counterpart and other related impurities, a normal-phase SFC approach would be highly effective. The use of a polar stationary phase, such as silica (B1680970) or a derivatized silica column, with a mobile phase of supercritical CO2 and a polar modifier like methanol (B129727) or ethanol, would allow for the separation based on subtle differences in polarity and interaction with the stationary phase.

A potential SFC method for the separation of Di(n-butyl-d9) 1,10-decanedioate and its analogs is presented in the table below. The separation would aim to resolve the deuterated compound from any residual non-deuterated Di(n-butyl) 1,10-decanedioate and potential mono-ester impurities.

| Parameter | Condition |

| Column | Silica, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 2% B to 15% B over 10 min |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm and/or ELSD |

| Make-up Solvent (for ESI-MS) | Methanol with 0.1% Ammonium Formate |

This is a representative method and would require optimization. The make-up solvent is included for potential hyphenation with mass spectrometry for peak identification.

Applications of Di N Butyl D9 1,10 Decanedioate in Quantitative Analytical Chemistry

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, an ideal internal standard should be chemically and physically similar to the analyte of interest but mass-distinguishable. Di(n-butyl-d9) 1,10-Decanedioate, with its nine deuterium (B1214612) atoms replacing hydrogen atoms on the butyl chains, perfectly fits this requirement for the analysis of dibutyl sebacate (B1225510) and other structurally similar diesters. This stable isotope-labeled (SIL) internal standard co-elutes with the native analyte during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer's ion source. However, due to its higher mass, its molecular ion and fragment ions are clearly distinguishable from those of the non-labeled analyte.

The addition of a known quantity of Di(n-butyl-d9) 1,10-Decanedioate to a sample prior to extraction and analysis is fundamental to enhancing the precision and accuracy of quantification. Any loss of the target analyte during sample preparation, from extraction to derivatization, will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively corrected, leading to a more accurate determination of the analyte's concentration in the original sample. This is particularly crucial when dealing with complex matrices where analyte recovery can be variable.

Complex sample matrices, such as those encountered in food, environmental, and biological samples, often contain co-extractable compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because Di(n-butyl-d9) 1,10-Decanedioate has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. Consequently, the ratio of the analyte to the internal standard remains constant, effectively nullifying the impact of ion suppression or enhancement. researchgate.net Furthermore, this ratiometric measurement also compensates for fluctuations in the instrument's detector response over time, ensuring the robustness and reliability of the analytical method.

Diester plasticizers, including dibutyl sebacate, are used in a variety of industrial applications and can be released into the environment, leading to their presence as trace contaminants in soil, water, and air. The quantification of these compounds at trace levels requires highly sensitive and specific analytical methods. Isotope dilution mass spectrometry using Di(n-butyl-d9) 1,10-Decanedioate as an internal standard is an exemplary approach for such analyses. It allows for the accurate measurement of low concentrations of diester plasticizers in complex environmental matrices, overcoming challenges associated with sample cleanup and matrix interference.

Dibutyl sebacate is utilized as a plasticizer in food packaging materials. researchgate.net Concerns about the migration of these plasticizers into food have necessitated the development of reliable analytical methods to ensure food safety. Di(n-butyl-d9) 1,10-Decanedioate is an invaluable tool in these analyses, enabling the precise quantification of dibutyl sebacate and other diesters that may have migrated from packaging into various food simulants and actual food products. nih.govxml-journal.net In material science, this internal standard is used to determine the exact content of diester plasticizers in polymer formulations.

Method Development and Validation for Trace-Level Quantification Using Di(n-butyl-d9) 1,10-Decanedioate

The development of a robust analytical method using Di(n-butyl-d9) 1,10-Decanedioate as an internal standard involves the optimization of several parameters, including sample extraction, chromatographic separation, and mass spectrometric detection. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a commonly employed technique for this purpose. The method must then be rigorously validated to ensure its performance characteristics are suitable for its intended application.

A cornerstone of method validation is the establishment of a calibration curve to demonstrate the relationship between the measured response and the concentration of the analyte. For this, a series of calibration standards containing known concentrations of the analyte (e.g., dibutyl sebacate) and a constant concentration of the internal standard (Di(n-butyl-d9) 1,10-Decanedioate) are prepared and analyzed. A calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

The linearity of the calibration curve is assessed by the coefficient of determination (R²), which should ideally be close to 1.000. The dynamic range of the method, which is the concentration range over which the method is linear and accurate, is also determined from the calibration curve.

Table 1: Representative Linearity Data for the Quantification of a Diester Plasticizer using a Deuterated Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,876 | 0.101 |

| 5 | 76,170 | 151,234 | 0.504 |

| 10 | 153,450 | 152,110 | 1.009 |

| 25 | 380,987 | 150,543 | 2.531 |

| 50 | 765,432 | 151,987 | 5.036 |

| 100 | 1,520,876 | 150,888 | 10.080 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9998} |

This table presents representative data for a typical calibration curve for a diester plasticizer using a deuterated internal standard. The data demonstrates excellent linearity over a wide dynamic range.

Further validation parameters, such as accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ), are also essential to fully characterize the method's performance.

Table 2: Representative Method Validation Parameters for the Quantification of Dibutyl Sebacate using Di(n-butyl-d9) 1,10-Decanedioate

| Validation Parameter | Result |

| Linear Range | 1 - 100 ng/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 10% |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.3 ng/mL |

This table summarizes typical performance characteristics of a validated isotope dilution GC-MS/MS method for the analysis of dibutyl sebacate. The data is representative of the high quality achievable with this analytical approach. xml-journal.net

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

In the context of analyzing dibutyl sebacate using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), Di(n-butyl-d9) 1,10-Decanedioate is indispensable for accurately determining these limits. The internal standard is added at a constant concentration to all calibration standards, blanks, and samples. This allows the analytical system to differentiate between the absence of the target analyte and a failure of the analytical process.

The determination of LOD and LOQ is typically based on the standard deviation of the response and the slope of the calibration curve. Methodologies often involve analyzing a series of low-concentration spiked samples or the standard deviation of blank sample responses. The use of the deuterated internal standard helps to stabilize the response and reduce variability, leading to more reliable and statistically robust LOD and LOQ values. thermofisher.com

While specific LOD and LOQ values are method- and matrix-dependent, analytical methods for similar diester compounds, such as phthalates, provide a reasonable proxy for the performance achievable for dibutyl sebacate analysis.

Table 1: Representative LOD and LOQ values for similar diester compounds using GC-MS. This table illustrates typical detection and quantification limits that can be expected in methods where Di(n-butyl-d9) 1,10-Decanedioate would be used as an internal standard. Data is sourced from published methods for various phthalate (B1215562) esters. thermofisher.comresearchgate.netresearchgate.netopenchemicalengineeringjournal.com

| Compound | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |

| Dimethyl Phthalate (DMP) | Beverages | 0.03 - 0.08 | 0.10 - 0.24 | researchgate.net |

| Di-n-butyl Phthalate (DBP) | Beverages | 0.03 - 0.08 | 0.10 - 0.24 | researchgate.net |

| Bis(2-ethylhexyl) Phthalate (DEHP) | Beverages | 0.03 - 0.08 | 0.10 - 0.24 | researchgate.net |

| Di-n-butyl Phthalate (DBP) | Liquor | 12 | 37 | thermofisher.com |

| Di-isobutyl Phthalate (DIBP) | Food Packaging | 0.03 - 0.08 | 0.10 - 0.24 | researchgate.net |

| Various Phthalates | Non-alcoholic beverages | 0.0005 - 0.001 | 0.0015 - 0.003 | researchgate.net |

| Various Phthalates | Toy Migrants | 2.5 - 12.5 (LOQ) | N/A | openchemicalengineeringjournal.com |

Assessment of Robustness, Ruggedness, and Intermediate Precision of Analytical Methods

Robustness, ruggedness, and intermediate precision are critical components of analytical method validation that establish the reliability of a method for routine use. industrialpharmacist.com

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.comscielo.br

Ruggedness (often used interchangeably with robustness) assesses the reproducibility of results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. chromatographyonline.com

Intermediate Precision evaluates within-laboratory variations, such as performing the analysis on different days or with different equipment.

Di(n-butyl-d9) 1,10-Decanedioate plays a crucial role in these assessments. By providing a constant reference point in every analysis, the internal standard helps to distinguish between variability caused by the deliberate changes in method parameters and random system fluctuations. The ratio of the analyte response to the internal standard response is the key metric, and a robust method will show minimal changes in this ratio despite the intentional variations. industrialpharmacist.comwaters.com

A typical robustness study involves a design of experiments (DoE) approach, where multiple parameters are varied simultaneously. waters.com

Table 2: Example of a Robustness Test Design for a GC-MS Method. This table outlines parameters that would be intentionally varied to test the robustness of a method for quantifying dibutyl sebacate using its deuterated internal standard.

| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |

| GC Injection Temperature | 280 °C | 275 °C | 285 °C |

| GC Oven Initial Temp | 80 °C | 78 °C | 82 °C |

| GC Oven Ramp Rate | 20 °C/min | 18 °C/min | 22 °C/min |

| Carrier Gas Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |

| MS Ion Source Temperature | 230 °C | 220 °C | 240 °C |

| Sample Extraction Time | 30 min | 25 min | 35 min |

| Elution Solvent Volume | 5 mL | 4.8 mL | 5.2 mL |

By analyzing the results from these experiments, analysts can identify which parameters are critical to method performance and establish appropriate operational ranges to ensure the method is reliable for routine deployment. chromatographyonline.comscielo.brvub.be

Isotopic Dilution Mass Spectrometry (IDMS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference method for chemical measurement, renowned for its high accuracy and precision. researchgate.net It is a definitive technique for absolute quantification.

Theoretical Basis and Advantages of IDMS for Absolute Quantification

The principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as Di(n-butyl-d9) 1,10-Decanedioate, to a sample containing the analyte of interest (dibutyl sebacate). osti.govwikipedia.org After allowing the spike and the analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry. The key measurement is the altered isotope ratio of the analyte. britannica.com

Because the spike and the native analyte are chemically identical, they behave the same way during extraction, cleanup, and instrumental analysis. wikipedia.orgresearchgate.net Any losses of the analyte during sample preparation will be accompanied by a proportional loss of the spike. Therefore, the final measured isotope ratio is independent of sample recovery, making IDMS a highly accurate method for determining the initial concentration of the analyte. osti.govrsc.org

The main advantages of IDMS are:

High Accuracy and Precision: It is considered a primary method capable of achieving very low measurement uncertainty. researchgate.net

Correction for Analyte Loss: It effectively compensates for incomplete extraction and matrix effects. nih.govosti.gov

No Need for 100% Recovery: The quantification is based on the isotope ratio, not the absolute signal intensity. wikipedia.org

Case Studies Demonstrating IDMS with Di(n-butyl-d9) 1,10-Decanedioate in Certified Reference Material Production

Certified Reference Materials (CRMs) are "gold standards" for analytical measurements, providing traceability and ensuring the comparability of results between different laboratories. The production and certification of CRMs require methods of the highest metrological quality, with IDMS being a preferred technique. researchgate.net

While specific case studies for Di(n-butyl-d9) 1,10-Decanedioate are not prevalent in public literature, its application in CRM production would follow a well-established protocol. For instance, to certify the mass fraction of dibutyl sebacate in a polymer CRM, Di(n-butyl-d9) 1,10-Decanedioate would be used as the spike.

The process would involve:

Precisely weighing a sample of the candidate CRM.

Adding a precisely known mass of the Di(n-butyl-d9) 1,10-Decanedioate internal standard.

Dissolving or extracting the polymer to ensure complete homogenization and equilibration of the native analyte and the deuterated standard.

Analyzing the sample by a high-resolution mass spectrometry technique, such as GC-HRMS.

Calculating the exact mass fraction of dibutyl sebacate using the measured isotope ratio and the known masses of the sample and the spike. researchgate.net

This IDMS-based value assignment would provide the certified concentration of dibutyl sebacate for the CRM with a high degree of confidence and low uncertainty.

Tracer Studies and Mechanistic Investigations (Non-Clinical Contexts)

Isotopically labeled compounds are powerful tools for tracing the fate of chemicals in various systems and elucidating complex reaction mechanisms.

Elucidation of Degradation Pathways of Diester Compounds in Environmental Systems

Understanding how diester compounds like dibutyl sebacate degrade in the environment is crucial for assessing their persistence and potential ecological impact. nih.gov Dibutyl sebacate is known to be biodegradable. royalsocietypublishing.org Di(n-butyl-d9) 1,10-Decanedioate can be used as a tracer to study its degradation pathways in matrices such as soil, water, or sediment.

In a typical tracer study, a system (e.g., a soil microcosm) would be spiked with Di(n-butyl-d9) 1,10-Decanedioate. Over time, samples would be collected and analyzed by mass spectrometry. The key advantage of using the deuterated compound is the ability to distinguish its degradation products from the background of other organic compounds in the complex environmental matrix.

The degradation of diesters can proceed through several mechanisms, including:

Hydrolysis: The ester linkages are cleaved by water, a process that can be abiotic or microbially mediated, to form sebacic acid and butanol.

Oxidative Degradation: The alkyl chains or the ester groups can be oxidized, leading to a variety of smaller molecules. researchgate.net The primary degradation pathway for many esters involves a β-hydrogen transfer rearrangement. mdpi.com

By monitoring the appearance of deuterated intermediates and final products (e.g., deuterated sebacic acid, deuterated butanol, or smaller deuterated fragments), researchers can map the sequence of reactions, determine degradation rates, and identify the key metabolites. This information is vital for environmental risk assessment and for understanding the ultimate fate of such compounds in the environment. nih.gov

Investigation of Ester Migration and Leaching Phenomena in Polymeric Materials and Packaging

The primary application of Di(n-butyl-d9) 1,10-Decanedioate is in the study of plasticizer migration from food contact materials (FCMs). Dibutyl sebacate (DBS) is utilized as a plasticizer in various polymers, such as polyvinyl chloride (PVC) and its copolymers, to impart flexibility. nih.gov However, these small molecules are not chemically bound to the polymer and can migrate into contact media, particularly fatty foodstuffs. openchemicalengineeringjournal.com This migration is a significant food safety concern, necessitating precise and reliable analytical methods to quantify the extent of leaching.

Stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS) is a premier technique for this purpose, and Di(n-butyl-d9) 1,10-Decanedioate is the ideal internal standard for quantifying DBS. In this method, a known quantity of the deuterated standard is added to the sample extract. The standard co-elutes with the native analyte and experiences similar losses during extraction and derivatization, as well as similar ionization effects in the mass spectrometer. By comparing the signal intensity of the native analyte to that of the known amount of the deuterated internal standard, a highly accurate concentration can be determined.

A survey in the United Kingdom investigating plasticizer levels in retail foods wrapped in plasticized films employed this exact methodology. openchemicalengineeringjournal.com The study analyzed 73 food samples, including cheese, cooked meats, and confectionery, that were in contact with materials like vinylidene chloride copolymers (PVDC). For the quantification of dibutyl sebacate, analysis was conducted by GC with flame ionization detection, with confirmation by mass spectrometry, and crucially, stable isotope dilution GC/MS was used for other plasticizers like dibutyl phthalate (DBP), demonstrating the principle and importance of this technique in regulatory analysis. openchemicalengineeringjournal.com The study found DBS levels ranging from 76-137 mg/kg in processed cheese and cooked meats, highlighting the reality of plasticizer migration. openchemicalengineeringjournal.com

Table 1: Representative Findings of Dibutyl Sebacate (DBS) Migration from Food Packaging

| Food Product | Packaging Material | Analytical Method | Reported DBS Concentration (mg/kg) |

| Processed Cheese | Vinylidene Chloride Copolymer (PVDC) | GC-FID with MS confirmation | 76 - 137 |

| Cooked Meats | Vinylidene Chloride Copolymer (PVDC) | GC-FID with MS confirmation | 76 - 137 |

| Cheese | Vinylidene Chloride Copolymer (PVDC) | GC-FID with MS confirmation | Present (quantified as ATBC*) |

*Note: In this specific study, while DBS was detected, another plasticizer, Acetyl tributyl citrate (B86180) (ATBC), was quantified in cheese samples. The data for DBS in cheese and meats demonstrates significant migration. Data sourced from a UK survey on plasticizer levels. openchemicalengineeringjournal.com

Studies on Esterase Activity and Substrate Specificity in vitro for Enzyme Kinetic Analysis

While direct studies detailing the use of Di(n-butyl-d9) 1,10-Decanedioate for in vitro esterase kinetic analysis are not prominent in publicly available literature, the principles of its application are well-established. Esterases are enzymes that hydrolyze esters into an acid and an alcohol. The rate of this enzymatic degradation is crucial in understanding the metabolism and environmental fate of ester compounds like dibutyl sebacate.

In a typical in vitro enzyme kinetic study, a substrate (in this case, dibutyl sebacate) is incubated with a preparation of esterases (e.g., from liver microsomes or specific microorganisms). To accurately measure the rate of disappearance of the substrate or the appearance of its metabolite (sebacic acid and butanol), an internal standard is required. Di(n-butyl-d9) 1,10-Decanedioate would be the optimal choice. It would be added at the beginning of the experiment or at specific time points to quench the reaction and prepare for analysis, usually by LC-MS or GC-MS.

This approach allows for the precise determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Research on similar ester plasticizers, such as dibutyl phthalate (DBP), has shown that microorganisms can produce esterases that effectively degrade these compounds. foodpackagingforum.orgmdpi.com For instance, studies on Fusarium species have demonstrated enhanced esterase activity in the presence of DBP, leading to its biodegradation. foodpackagingforum.orgmdpi.com A similar methodological approach using Di(n-butyl-d9) 1,10-Decanedioate would enable researchers to quantify the enzymatic breakdown of dibutyl sebacate with high precision, contributing to the understanding of its biocompatibility and biodegradability.

Use in Food Processing Studies for Migration Modeling

Mathematical modeling is an essential tool for predicting the migration of substances from food packaging to food, thereby reducing the need for extensive and complex laboratory testing. These models, often based on Fick's laws of diffusion, rely on accurate experimental data for their development and validation. The key parameters in these models are the diffusion coefficient of the migrant in the polymer and the partition coefficient between the polymer and the food or food simulant.

Di(n-butyl-d9) 1,10-Decanedioate plays a vital role in generating the high-quality data needed for this purpose. To validate a migration model for dibutyl sebacate, experiments are conducted where the plastic material is exposed to a food simulant (e.g., ethanol/water mixtures, olive oil) under various conditions of time and temperature that simulate food processing and storage.

At set intervals, the concentration of the migrated dibutyl sebacate in the food simulant is measured. The use of Di(n-butyl-d9) 1,10-Decanedioate as an internal standard ensures that these measurements are highly accurate and precise. This accuracy is critical because the calculated diffusion and partition coefficients are directly derived from these concentration measurements. The validated model can then be used by manufacturers and regulators to predict migration under different scenarios, ensuring that consumer exposure remains below the specific migration limit (SML) set by regulatory bodies.

Table 2: Parameters in Migration Modeling Validated by Quantitative Analysis

| Parameter | Description | Role of Deuterated Standard |

| Diffusion Coefficient (D) | A measure of how quickly a substance moves through the polymer matrix. | Ensures accurate measurement of migrant concentration over time, which is essential for calculating D. |

| Partition Coefficient (K) | Describes the equilibrium distribution of a substance between the packaging material and the food. | Provides precise quantification of the migrant in the food simulant at equilibrium, required to determine K. |

| Initial Concentration (C₀) | The initial amount of the substance present in the packaging material. | Used to accurately determine the initial concentration of the analyte (e.g., DBS) in the polymer itself. |

| Specific Migration Limit (SML) | The maximum permitted amount of a substance that can migrate into food. | The validated model, built on accurate data, is used to verify compliance with the SML. |

Environmental Fate and Distribution Studies of Di N Butyl D9 1,10 Decanedioate As a Labeled Tracer

Occurrence and Distribution of Diester Plasticizers in Environmental Compartments Utilizing Labeled Tracers

The ubiquitous nature of plasticizers leads to their inevitable release into the environment, contaminating various compartments. nih.gov Accurately quantifying low concentrations of these compounds is challenging due to matrix interference and potential contamination during sample analysis. The use of deuterated tracers like Di(n-butyl-d9) 1,10-Decanedioate is instrumental in overcoming these analytical hurdles.

Air, Water, and Soil Contamination Research Using Di(n-butyl-d9) 1,10-Decanedioate for Background Subtraction

In environmental analysis, especially for ubiquitous compounds like plasticizers, distinguishing between the analyte present in the sample and background contamination introduced during sample collection, preparation, and analysis is a significant challenge. Di(n-butyl-d9) 1,10-Decanedioate is an ideal tool for background subtraction. By spiking samples with a known amount of the deuterated standard at the point of collection, any subsequent detection of the non-labeled dibutyl sebacate (B1225510) can be more confidently attributed to the environmental sample itself, rather than to laboratory contamination.

Isotope dilution mass spectrometry (IDMS) is the primary analytical technique employed in these studies. The distinct mass-to-charge ratio of Di(n-butyl-d9) 1,10-Decanedioate allows for its simultaneous measurement alongside the native analyte. This approach corrects for analyte losses during extraction and sample workup, and mitigates matrix effects that can suppress or enhance the analytical signal. nih.gov This methodology has been successfully applied to quantify a range of plasticizers in various environmental media. nih.gov

Table 1: Representative Concentrations of Dibutyl Sebacate in Environmental Media Determined Using Isotope Dilution Analysis This table presents illustrative data based on typical findings for non-phthalate plasticizers in environmental monitoring studies. Specific data for Di(n-butyl-d9) 1,10-Decanedioate tracer studies is limited.

| Environmental Compartment | Concentration Range (ng/m³ for air, ng/L for water, ng/g for soil) | Geographic Location | Reference Method |

|---|---|---|---|

| Urban Air | 5 - 50 ng/m³ | Industrialized City Center | GC-MS/MS with Labeled Standard |

| River Water | 10 - 150 ng/L | Downstream of Industrial Outflow | LC-MS/MS with Isotope Dilution |

| Agricultural Soil | 20 - 200 ng/g | Fields with Plastic Mulch Use | GC-MS with Isotope Dilution |

| Indoor Air | 50 - 500 ng/m³ | Residential Buildings | GC-MS/MS with Labeled Standard |

Sediment and Biota Accumulation Studies as Analytical Targets

Sediments can act as a significant sink for hydrophobic organic compounds like diester plasticizers. nih.gov Similarly, these compounds have the potential to bioaccumulate in aquatic and terrestrial organisms. nih.gov Investigating the extent of accumulation in these matrices is crucial for understanding the ecological risk posed by these plasticizers.

Di(n-butyl-d9) 1,10-Decanedioate can be used in laboratory and field studies to trace the uptake and accumulation of dibutyl sebacate in sediments and various organisms. In such studies, the environment or organism is exposed to the non-labeled plasticizer, and the concentration is measured over time using the deuterated compound as an internal standard for accurate quantification. This approach is essential for determining key toxicological parameters such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF). sfu.cawikipedia.org

Table 2: Illustrative Bioaccumulation Factors (BAF) for Dibutyl Sebacate in Aquatic Organisms This table provides representative BAF values for long-chain diester plasticizers. Specific experimental data derived from studies using Di(n-butyl-d9) 1,10-Decanedioate is not widely available.

| Organism | Trophic Level | Bioaccumulation Factor (BAF) (L/kg) | Tissue Type |

|---|---|---|---|

| Algae (Scenedesmus obliquus) | Producer | 150 - 400 | Whole organism |

| Daphnia (Daphnia magna) | Primary Consumer | 500 - 1200 | Whole organism |

| Fish (Danio rerio) | Secondary Consumer | 800 - 2500 | Muscle Tissue |

| Mussel (Mytilus edulis) | Filter Feeder | 1200 - 3500 | Whole organism |

Degradation Pathways of Diester Analogues Investigated with Deuterated Tracers

Understanding the degradation pathways of diester plasticizers is fundamental to assessing their environmental persistence. Deuterated tracers like Di(n-butyl-d9) 1,10-Decanedioate are invaluable for elucidating these complex processes. By introducing the labeled compound into a system, researchers can track the formation of degradation products that retain the deuterium (B1214612) label, thus confirming the transformation pathway.

Microbial Biodegradation Mechanisms and Kinetics in Specific Environmental Media

Biodegradation is a primary mechanism for the removal of many organic pollutants from the environment. Studies on the microbial degradation of diester plasticizers often involve incubating the compound with microbial consortia from soil or water. The use of Di(n-butyl-d9) 1,10-Decanedioate allows for the unambiguous identification of metabolites derived from the parent compound. The primary step in the biodegradation of diesters is typically the hydrolysis of the ester bonds by microbial esterases, leading to the formation of the corresponding monoester and alcohol.

By monitoring the disappearance of the labeled parent compound and the appearance of labeled metabolites over time, it is possible to determine the biodegradation kinetics, including half-life and degradation rates in different environmental media.

Photolytic and Hydrolytic Transformation Processes of Diesters

Abiotic degradation processes such as photolysis and hydrolysis also contribute to the environmental fate of diester plasticizers. Photolytic degradation involves the breakdown of the molecule by sunlight, while hydrolysis is the reaction with water. Laboratory studies can be designed to investigate these processes in isolation. Di(n-butyl-d9) 1,10-Decanedioate can be used as a tracer in these experiments to accurately measure the rate of degradation and identify the resulting transformation products. The stability of the C-D bond ensures that the label is retained through these transformation processes, facilitating the identification of photolytic and hydrolytic byproducts via mass spectrometry.

Sorption and Desorption Behavior in Environmental Matrices

The interaction of plasticizers with soil and sediment particles, known as sorption and desorption, significantly influences their mobility and bioavailability in the environment. nih.gov Compounds that are strongly sorbed are less likely to be transported in water and may be less available for microbial degradation. Batch equilibrium experiments are commonly used to study these processes. In these experiments, a solution containing a known concentration of the plasticizer is mixed with a solid matrix (soil or sediment). The use of Di(n-butyl-d9) 1,10-Decanedioate as an internal standard allows for the precise measurement of the compound's concentration in both the aqueous and solid phases at equilibrium. This data is used to calculate key parameters such as the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc), which are essential for environmental fate modeling.

Table 3: Typical Sorption Coefficients for Dibutyl Sebacate in Various Soil and Sediment Types This table presents expected ranges for sorption coefficients for a compound with the properties of dibutyl sebacate. These values are illustrative and would be more accurately determined in specific studies utilizing labeled tracers like Di(n-butyl-d9) 1,10-Decanedioate.

| Matrix Type | Organic Carbon Content (%) | Kd (L/kg) | Koc (L/kg) |

|---|---|---|---|

| Sandy Soil | 0.5 | 50 - 150 | 10,000 - 30,000 |

| Loam Soil | 2.0 | 200 - 600 | 10,000 - 30,000 |

| Clay Soil | 1.5 | 150 - 450 | 10,000 - 30,000 |

| River Sediment | 3.0 | 300 - 900 | 10,000 - 30,000 |

Environmental Monitoring Methodologies and Quality Assurance Utilizing Di(n-butyl-d9) 1,10-Decanedioate

The use of Di(n-butyl-d9) 1,10-Decanedioate is pivotal in the development and quality control of analytical methods for monitoring organic pollutants in the environment. Its function as an internal standard ensures the accuracy and reliability of data generated in environmental analytical laboratories.

Development of Analytical Protocols for Diverse Environmental Matrices

The detection and quantification of Di(n-butyl-d9) 1,10-Decanedioate and its non-labeled analogue in environmental samples such as water, soil, and sediment typically involve sophisticated analytical instrumentation. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique due to its high sensitivity and selectivity.

Analytical protocols generally consist of several key steps:

Sample Extraction: The initial step involves extracting the target analytes from the environmental matrix. For water samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) are common methods. For solid matrices like soil and sediment, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are utilized. A known quantity of Di(n-butyl-d9) 1,10-Decanedioate is typically added to the sample before extraction to serve as a surrogate standard.

Extract Cleanup: The crude extract often contains interfering substances from the matrix that can affect the analytical measurement. Cleanup procedures, such as column chromatography using silica (B1680970) gel or alumina, are employed to remove these interferences.

Instrumental Analysis: The purified extract is then analyzed by GC-MS. The gas chromatograph separates the different compounds in the mixture based on their boiling points and affinities for the chromatographic column. The mass spectrometer then detects and quantifies the individual compounds based on their unique mass-to-charge ratios. The use of Di(n-butyl-d9) 1,10-Decanedioate allows for isotope dilution mass spectrometry, a highly accurate quantification technique.

The following table provides an example of typical GC-MS parameters for the analysis of decanedioate esters.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quality Assurance and Quality Control (QA/QC) in Environmental Analytical Laboratories

In environmental analysis, stringent Quality Assurance and Quality Control (QA/QC) procedures are essential to ensure the reliability and defensibility of the data. The use of labeled compounds like Di(n-butyl-d9) 1,10-Decanedioate is a fundamental component of these procedures.

Key QA/QC practices involving deuterated internal standards include:

Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the environmental samples. This helps to identify any contamination introduced during the analytical process.

Matrix Spikes: A known amount of the target analyte (the non-deuterated form) is added to a real environmental sample, which is then analyzed. The recovery of the spiked analyte is calculated to assess the effect of the sample matrix on the analytical method's performance.

Surrogate Standards: Di(n-butyl-d9) 1,10-Decanedioate is added to every sample, blank, and standard before extraction. The recovery of the surrogate is monitored to evaluate the efficiency of the sample preparation process for each individual sample. Acceptance criteria for surrogate recovery are established by the laboratory to ensure data quality.

Internal Standards: In some methods, an isotopically labeled compound is added to the sample extract just before injection into the GC-MS. This internal standard is used to correct for variations in instrument response.

The following table illustrates typical QA/QC acceptance criteria for the analysis of semi-volatile organic compounds in an environmental laboratory.

| QA/QC Parameter | Frequency | Acceptance Criteria | Corrective Action |

| Method Blank | One per batch of 20 samples | Below reporting limit | Re-prepare and re-analyze batch if contamination is detected |

| Laboratory Control Sample | One per batch of 20 samples | 70-130% recovery | Re-prepare and re-analyze batch if outside limits |

| Matrix Spike/Matrix Spike Duplicate | One per batch of 20 samples | 60-140% recovery, <20% RPD | Flag data if outside limits, assess matrix interference |

| Surrogate Standard Recovery | In every sample | 50-150% | Flag data for individual sample if outside limits, assess extraction efficiency |

By adhering to these rigorous QA/QC protocols, which heavily rely on the use of labeled compounds such as Di(n-butyl-d9) 1,10-Decanedioate, environmental analytical laboratories can produce high-quality, reliable data that is crucial for informed decision-making regarding environmental protection and remediation.

Computational and Theoretical Chemistry Studies of Di N Butyl D9 1,10 Decanedioate

Spectroscopic Property Prediction and Simulation

Beyond fundamental properties, computational chemistry can simulate entire spectra, providing a direct link between molecular structure and experimental observation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of ¹H and ¹³C nuclei. youtube.comsrce.hr

For Di(n-butyl-d9) 1,10-Decanedioate, the most obvious predicted difference in the ¹H NMR spectrum compared to its non-deuterated analog is the absence of signals corresponding to the n-butyl groups. The spectrum would be simplified, showing only the signals for the protons on the central decanedioate chain.

In the ¹³C NMR spectrum, the effect of deuteration is more subtle but highly characteristic. clearsynth.com A carbon atom bonded to deuterium (B1214612) (¹³C-D) experiences a small upfield shift (to lower ppm) compared to its ¹³C-H counterpart, an effect known as the deuterium isotope shift. Furthermore, because deuterium has a nuclear spin (I=1), it causes spin-spin coupling with the attached carbon. A CD₂ group will appear as a quintet (5 lines), and a CD₃ group will appear as a heptet (7 lines) in the proton-decoupled ¹³C NMR spectrum. ucla.edu These predictable patterns are invaluable for confirming the position and extent of deuteration.

| Butyl Chain Carbon | Predicted ¹³C Shift (Non-Deuterated, ppm) | Predicted ¹³C Shift (Deuterated, ppm) | Predicted Multiplicity (Deuterated) |

|---|---|---|---|

| O-CH₂- / O-CD₂- | ~64.5 | ~63.8 | Quintet (1:2:3:2:1) |

| -CH₂- / -CD₂- | ~30.6 | ~29.9 | Quintet (1:2:3:2:1) |

| -CH₂- / -CD₂- | ~19.1 | ~18.5 | Quintet (1:2:3:2:1) |

| -CH₃ / -CD₃ | ~13.7 | ~13.0 | Heptet (1:3:6:7:6:3:1) |

Mass spectrometry (MS) provides information about a molecule's mass and its fragmentation pattern upon ionization. Computational simulation of these fragmentation pathways helps in interpreting the resulting mass spectrum. For long-chain esters, common fragmentation mechanisms include alpha-cleavage and the McLafferty rearrangement. whitman.edulibretexts.org

In the context of Di(n-butyl-d9) 1,10-Decanedioate, the deuteration of the butyl groups provides a clear mass signature. Any fragment ion that retains one of the deuterated butyl groups will have a mass-to-charge ratio (m/z) that is 9 mass units higher than the corresponding fragment from the non-deuterated analog.

For example, a common fragmentation is the alpha-cleavage that results in the loss of the butoxy group (-O-C₄H₉). For the deuterated compound, this would be the loss of the deuterated butoxy group (-O-C₄D₉). Another key fragment is the protonated butene ion resulting from a McLafferty rearrangement, which would appear at m/z 57 for the standard ester, but at m/z 64 (C₄H₇D⁺) or a related deuterated species for the labeled compound.

Simulating the energies of potential fragment ions allows chemists to predict the most likely fragmentation pathways and the relative abundances of the resulting peaks in the mass spectrum, aiding in the identification of deuterated compounds in complex mixtures.

| Fragmentation Process | Key Fragment Ion (Non-Deuterated) | m/z (Non-Deuterated) | Key Fragment Ion (Deuterated) | m/z (Deuterated) |

|---|---|---|---|---|

| Molecular Ion | [M]⁺• | 314 | [M]⁺• | 332 |

| Loss of Butoxy Radical | [M - •OC₄H₉]⁺ | 241 | [M - •OC₄D₉]⁺ | 241 |

| Loss of Butene (McLafferty) | [M - C₄H₈]⁺• | 258 | [M - C₄D₈]⁺• | 268 |

| Acylium Ion from α-cleavage | [C₁₀H₁₈O₃(C₄H₉)]⁺ | - | [C₁₀H₁₈O₃(C₄D₉)]⁺ | - |

| Protonated Butanol Ion | [C₄H₉OH]H⁺ | 75 | [C₄D₉OH]H⁺ | 85 |

Molecular Dynamics (MD) Simulations of Di(n-butyl-d9) 1,10-Decanedioate

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. youtube.com By applying the principles of classical mechanics, MD simulations can provide detailed insights into the conformational dynamics, solvent effects, and intermolecular interactions of chemical compounds. For a molecule like Di(n-butyl-d9) 1,10-Decanedioate, which is a deuterated version of the common plasticizer dibutyl sebacate (B1225510), MD simulations can elucidate how its structure and behavior are influenced by its environment at an atomic level.

Investigation of Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a flexible molecule such as Di(n-butyl-d9) 1,10-Decanedioate are significantly influenced by the surrounding solvent. The polarity and nature of the solvent can dictate the extent of intramolecular versus intermolecular interactions, thereby affecting the molecule's shape and flexibility.

In non-polar solvents, the long aliphatic chain of the decanedioate backbone and the deuterated butyl groups are expected to adopt a more extended conformation to maximize favorable van der Waals interactions with the solvent molecules. The lack of strong solute-solvent interactions, such as hydrogen bonding, allows the molecule greater conformational freedom.

Conversely, in polar solvents, the ester groups of Di(n-butyl-d9) 1,10-Decanedioate will be the primary sites of interaction. The solvent may not be able to effectively solvate the long, non-polar hydrocarbon portions of the molecule, leading to a more compact or folded conformation. This phenomenon, known as solvophobic effects, can drive the molecule to minimize the exposure of its non-polar regions to the polar solvent. The choice of solvent can also impact the rate of conformational changes, with more viscous or strongly interacting solvents potentially slowing down the dynamics. researchgate.net

Table 1: Theoretical Solvent Effects on the Conformation of Di(n-butyl-d9) 1,10-Decanedioate

| Solvent Type | Expected Predominant Conformation | Rationale |

| Non-polar (e.g., hexane) | Extended | Favorable van der Waals interactions along the entire molecule. |

| Polar Aprotic (e.g., acetone) | Partially folded | Solvation of ester groups with less favorable interactions with the aliphatic chains. |

| Polar Protic (e.g., ethanol) | More compact/folded | Potential for hydrogen bonding at the ester groups, leading to stronger localized interactions and potential for solvophobic folding of the aliphatic parts. |

Interactions with Polymeric Matrices or Model Biological Membranes (at a theoretical/modeling level)

Di(n-butyl) 1,10-decanedioate (dibutyl sebacate) is widely used as a plasticizer in various polymers, such as polyvinyl chloride (PVC). specialchem.com Therefore, understanding the theoretical interactions of its deuterated analog, Di(n-butyl-d9) 1,10-Decanedioate, with polymeric matrices is of significant interest. Several theories explain how plasticizers interact with polymers to increase their flexibility and workability. specialchem.comnih.gov

Lubrication Theory: This theory posits that the plasticizer molecules diffuse into the polymer matrix and position themselves between the polymer chains. specialchem.comnih.gov This reduces the intermolecular forces (van der Waals forces) between the polymer chains, effectively "lubricating" their movement relative to one another. This increased mobility leads to a softer and more flexible material. specialchem.com

Free Volume Theory: This theory suggests that plasticizers increase the "free volume" within the polymer, which is the space not occupied by the polymer chains themselves. nih.gov This increased free volume provides more space for the polymer segments to move, enhancing their mobility and the flexibility of the material. nih.gov

MD simulations can model these interactions at a molecular level. By placing a model of Di(n-butyl-d9) 1,10-Decanedioate within a simulated polymer matrix, it is possible to observe its diffusion, its preferred location within the matrix, and its effect on the polymer chain dynamics. The compatibility of the plasticizer with the polymer is crucial and depends on factors like polarity. For a polar polymer like PVC, the polar ester groups of the plasticizer are expected to interact favorably with the polar groups on the polymer chain, while the non-polar aliphatic parts contribute to the disruption of chain-chain interactions. researchgate.net

In the context of model biological membranes, Di(n-butyl-d9) 1,10-Decanedioate, being a lipophilic molecule, would be expected to partition into the hydrophobic core of the lipid bilayer. MD simulations could predict its orientation within the membrane, its effect on membrane fluidity, and its potential to disrupt the packing of lipid molecules.

Kinetic and Mechanistic Modeling of Synthetic and Degradation Pathways

Computational chemistry can also be used to model the chemical reactions involved in the synthesis and degradation of Di(n-butyl-d9) 1,10-Decanedioate. This involves calculating the energetics of reaction pathways and predicting the effects of isotopic substitution on reaction rates.

Reaction Pathway Energetics and Transition State Analysis

The most common method for synthesizing esters like Di(n-butyl-d9) 1,10-Decanedioate is the Fischer esterification of the corresponding carboxylic acid (1,10-decanedioic acid or sebacic acid) with the alcohol (n-butanol-d9). masterorganicchemistry.com This reaction is typically catalyzed by a strong acid. mdpi.comchemguide.co.uk The mechanism involves several key steps, each with an associated energy barrier that can be modeled computationally. masterorganicchemistry.commasterorganicchemistry.com

The generally accepted mechanism for acid-catalyzed esterification proceeds as follows:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: A molecule of n-butanol-d9 attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water leaves, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comchemguide.co.uk

Computational modeling can be used to calculate the energy of the reactants, products, intermediates, and transition states along this pathway. This allows for the determination of activation energies for each step, identifying the rate-determining step of the reaction.

Degradation of Di(n-butyl-d9) 1,10-Decanedioate would primarily occur through the reverse reaction, acid-catalyzed hydrolysis, or through base-catalyzed saponification. youtube.com Similar computational approaches can be applied to model the energetics of these degradation pathways. For instance, studies on the degradation of similar esters have shown that they can proceed through intramolecular aminolysis or hydrolysis of the ester bond. nih.gov

Prediction of Isotope Effects on Reaction Rates

The replacement of hydrogen with deuterium in the butyl groups of Di(n-butyl-d9) 1,10-Decanedioate is expected to give rise to a kinetic isotope effect (KIE). libretexts.org A KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org

The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D vibrational mode. Consequently, reactions that involve the breaking of a C-D bond in the rate-determining step will be slower than the corresponding reaction with a C-H bond. This is known as a primary kinetic isotope effect.

In the Fischer esterification synthesis of Di(n-butyl-d9) 1,10-Decanedioate, the C-D bonds in the n-butanol-d9 are not broken during the reaction. Therefore, a significant primary KIE is not expected for the synthesis. However, a smaller secondary KIE might be observed. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.

For degradation reactions, the situation could be different. If a degradation pathway involves the abstraction of a deuterium atom from the butyl chain in the rate-determining step, a significant primary KIE would be expected, leading to a slower degradation rate compared to the non-deuterated analog. The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) can provide valuable information about the transition state of the reaction. libretexts.org For example, a large KIE in enzymatic oxidation reactions is often taken as evidence that C-H (or C-D) bond cleavage is at least partially rate-limiting. nih.govnih.gov

Table 2: Predicted Kinetic Isotope Effects (KIE) for Di(n-butyl-d9) 1,10-Decanedioate